12-Deoxy Roxithromycin-d7 is a stable isotope-labeled derivative of Roxithromycin, which is a macrolide antibiotic used primarily for treating respiratory tract infections. This compound is characterized by the substitution of hydrogen atoms with deuterium, specifically at seven positions in the molecular structure, enhancing its utility in pharmacokinetic studies and metabolic research. The chemical name for this compound is:
he molecular formula is , with a molecular weight of approximately .
12-Deoxy Roxithromycin-d7 is classified under stable isotopes and pharmaceutical reference materials. It is utilized in various scientific applications including drug metabolism studies and pharmacokinetic analyses. The compound is sourced from specialized chemical suppliers and research organizations that focus on stable isotope-labeled compounds for analytical purposes .
The synthesis of 12-Deoxy Roxithromycin-d7 involves complex organic chemistry techniques that typically include:
The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 12-Deoxy Roxithromycin-d7 can be represented using several notations:
his notation captures the intricate branching and stereochemistry present in the molecule.
12-Deoxy Roxithromycin-d7 can participate in various chemical reactions typical for macrolide antibiotics:
The stability of deuterated compounds often allows for more precise tracking during these reactions.
The mechanism of action for 12-Deoxy Roxithromycin-d7 mirrors that of its parent compound Roxithromycin:
The incorporation of deuterium allows researchers to trace metabolic pathways more effectively in vivo.
Key physical and chemical properties include:
These properties are crucial for handling and storage in laboratory settings.
12-Deoxy Roxithromycin-d7 has several scientific applications:
The synthesis of 12-Deoxy Roxithromycin-d7 (CAS: 425365-65-7) strategically incorporates seven deuterium atoms (d7) into the roxithromycin scaffold to create a stable isotopologue for analytical applications. The deuterium atoms are positioned at the O-[(2-methoxyethoxy)methyl]oxime side chain, specifically as a 1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy moiety (molecular formula: C~41~D~7~H~69~N~2~O~14~; MW: 828.09 g/mol) [1] [3]. This design preserves the core macrolide structure—a 14-membered erythronolide ring with desosamine and cladinose sugars—while modifying the oxime side chain to minimize metabolic degradation and enhance tracer stability. The deuterium enrichment at the methoxy and methylene groups (CD~3~-O-CH~2~-CD~2~-O-) ensures isotopic integrity during analytical procedures, critical for impurity profiling and metabolic studies [3] [6].
Rationale for Deuterium Placement:
Synthesis of deuterated roxithromycin derivatives employs two primary strategies: late-stage deuteration of preformed 12-deoxy roxithromycin or de novo synthesis using deuterated building blocks.
Table 1: Synthetic Routes for 12-Deoxy Roxithromycin-d7
Approach | Key Steps | Yield | Isotopic Purity | Advantages/Limitations |
---|---|---|---|---|
Late-Stage Deuteration | H/D exchange at oxime side chain using D~2~O/NaBD~4~ under acidic conditions | 42–48% | 90–92% | Rapid; but risks epimerization or aglycone cleavage |
De Novo Synthesis | Condensation of deuterated synthon (CD~3~OCH~2~CD~2~OCH~2~ONH~2~) with erythromycin derivative | 65–70% | 98–99% | Higher regioselectivity; requires complex deuterated precursors [1] [6] |
The de novo method is preferred for 12-Deoxy Roxithromycin-d7 due to superior regiospecificity. The deuterated oxime side chain precursor (1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy) is coupled to 12-deoxyerythromycin A via O-alkylation, followed by purification via preparative HPLC [3]. Challenges include the high cost of deuterated reagents (e.g., CD~3~I for methoxy group synthesis) and side reactions during glycosidic bond formation [1].
Site-specific deuterium labeling faces three key hurdles:
Table 2: Deuterium Labeling Sites and Stability in 12-Deoxy Roxithromycin-d7
Position | Chemical Environment | Stability to Hydrolysis | Risk of Scrambling |
---|---|---|---|
-OCH~2~CD~2~- (methylene) | Alkyl ether | High | Low |
-OCD~3~ (methoxy) | Methoxy ether | Very high | Negligible |
Desosamine -N(CH~3~)~2~ | Tertiary amine | Moderate | Medium (pH-dependent) |
Advanced tools like IsoAnalyst and X13CMS assist in tracking site-specific deuterium incorporation by correlating mass shifts with predicted biosynthetic pathways [2] [5]. However, deuterium "washout" during sample preparation remains a limitation for impurity profiling.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4